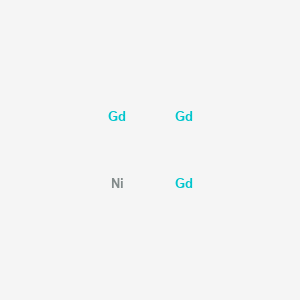
Gadolinium--nickel (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–nickel (3/1) is a compound consisting of gadolinium and nickel in a 3:1 ratio. Gadolinium is a rare earth element known for its magnetic properties and high neutron absorption cross-section, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (3/1) can be synthesized using various methods, including solid-state reactions, sol-gel methods, and electrodeposition. One common method involves mixing gadolinium oxide (Gd₂O₃) and nickel oxide (NiO) in the desired stoichiometric ratio, followed by high-temperature calcination to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, gadolinium–nickel (3/1) can be produced using high-temperature reduction processes. This involves reducing gadolinium and nickel oxides with hydrogen gas at elevated temperatures. The resulting product is then purified and processed into the desired form, such as powders or thin films, for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Gadolinium–nickel (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (3/1) can be oxidized to form gadolinium oxide and nickel oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced using hydrogen gas to form metallic gadolinium and nickel.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen for oxidation, and various metal salts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, nickel oxide, and various substituted metal compounds. These products have diverse applications in fields such as catalysis, magnetic materials, and electronic devices .
Aplicaciones Científicas De Investigación
Gadolinium–nickel (3/1) has numerous scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of gadolinium–nickel (3/1) involves its interaction with magnetic fields and its ability to absorb neutrons.
Magnetic Properties: The compound exhibits strong magnetic properties due to the presence of gadolinium, which has unpaired electrons that contribute to its magnetic behavior.
Neutron Absorption: Gadolinium’s high neutron absorption cross-section allows it to capture neutrons effectively, making it valuable in neutron capture therapy and as a shielding material in nuclear reactors.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to gadolinium–nickel (3/1) include gadolinium–cobalt (3/1), gadolinium–iron (3/1), and gadolinium–zinc (3/1). These compounds also exhibit unique magnetic and chemical properties due to the presence of gadolinium and the respective transition metal .
Uniqueness
Gadolinium–nickel (3/1) stands out due to its combination of high magnetic susceptibility and excellent chemical stability. Compared to gadolinium–cobalt (3/1), it has better corrosion resistance, making it more suitable for applications in harsh environments. Compared to gadolinium–iron (3/1), it has a higher magnetic moment, making it more effective in magnetic applications .
Conclusion
Gadolinium–nickel (3/1) is a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications. Its synthesis involves high-temperature reactions, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has numerous applications in chemistry, biology, medicine, and industry, and its mechanism of action involves its interaction with magnetic fields and neutron absorption. Compared to similar compounds, gadolinium–nickel (3/1) offers a unique combination of properties that make it suitable for a wide range of applications.
Propiedades
Número CAS |
12024-92-9 |
|---|---|
Fórmula molecular |
Gd3Ni |
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
gadolinium;nickel |
InChI |
InChI=1S/3Gd.Ni |
Clave InChI |
JGQBRVHIAQOCKD-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Gd].[Gd].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
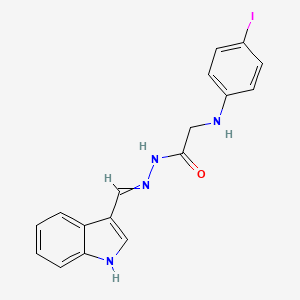


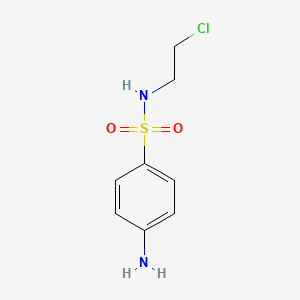


![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
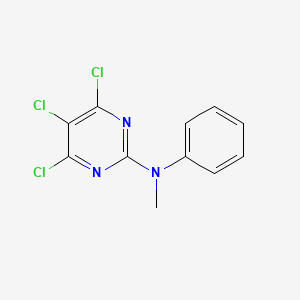
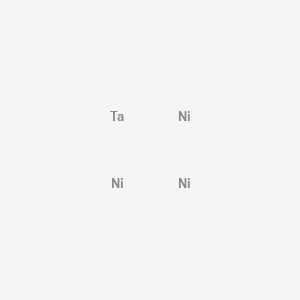
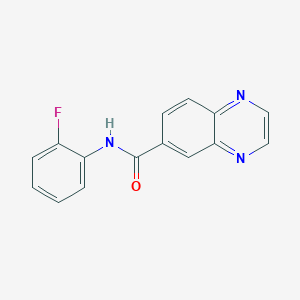
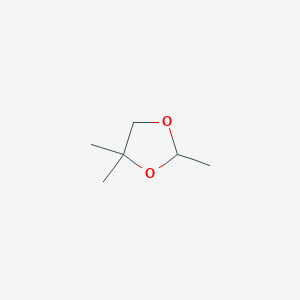
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
